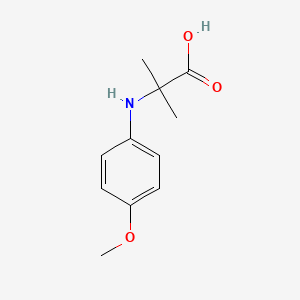

N-(4-Methoxyphenyl)-2-methylalanine

Description

BenchChem offers high-quality N-(4-Methoxyphenyl)-2-methylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)-2-methylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPRVWFUKWZJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589756 | |

| Record name | N-(4-Methoxyphenyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103856-06-0 | |

| Record name | N-(4-Methoxyphenyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Methoxyphenyl)-2-methylalanine from p-Anisidine

Abstract

N-aryl, α,α-dialkylamino acids are a class of non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development. Their unique structural properties, including constrained conformations and enhanced resistance to enzymatic degradation, make them valuable building blocks for peptidomimetics and other therapeutic agents.[1][2] This technical guide provides an in-depth, scientifically-grounded overview of the synthesis of a representative member of this class, N-(4-Methoxyphenyl)-2-methylalanine, starting from the readily available precursor, p-anisidine. We will explore viable synthetic strategies, with a primary focus on a detailed, optimized protocol for copper-catalyzed N-arylation (Ullmann Condensation). The rationale behind key experimental choices, a comparative analysis with alternative methods like the Buchwald-Hartwig amination, and comprehensive characterization data are presented to equip researchers and drug development professionals with a robust framework for the practical synthesis of this and related compounds.

Introduction and Strategic Overview

The synthesis of N-aryl amino acids is a cornerstone of modern synthetic organic chemistry.[3] The target molecule, N-(4-Methoxyphenyl)-2-methylalanine, incorporates a sterically hindered α,α-disubstituted amino acid moiety linked to an electron-rich aromatic ring. This structure is challenging to construct using classical methods due to the steric hindrance at the α-carbon and the potential for side reactions.

The primary objective of this guide is to delineate a reliable and well-understood synthetic pathway. Our strategy hinges on the formation of the key Carbon-Nitrogen (C-N) bond between the nitrogen atom of the amino acid and the aromatic ring of p-anisidine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the N-aryl bond. This suggests a forward synthesis involving the coupling of an amine (p-anisidine) with a suitable 2-methylalanine synthon, such as an α-halo acid.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points toward several established synthetic methodologies for C-N bond formation:

-

Direct Nucleophilic Substitution (SN2): While simple in concept, the reaction of p-anisidine with 2-bromo-2-methylpropanoic acid is expected to be inefficient due to the steric hindrance of the tertiary α-carbon, which disfavors an SN2 pathway.[4]

-

Reductive Amination: This approach would involve reacting p-anisidine with a 2-keto-isobutyric acid derivative.[5][6] While viable, it requires the synthesis of the keto-acid precursor.

-

Transition Metal-Catalyzed Cross-Coupling: This is the most robust and widely employed strategy for N-arylation. Two primary methods stand out:

-

Copper-Catalyzed Ullmann Condensation: A classic, cost-effective method that has seen significant improvements, allowing for milder reaction conditions.[7][8][9]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A state-of-the-art method known for its high efficiency, broad substrate scope, and tolerance of functional groups, though it often relies on more expensive catalysts and ligands.[10][11]

-

For this guide, we will focus on the Copper-Catalyzed Ullmann-type reaction due to its proven efficacy, cost-effectiveness, and the wealth of literature supporting its application in N-arylation of amino acids.[7][9] The Buchwald-Hartwig amination will be presented as a powerful alternative.

The Ullmann Condensation Approach: Mechanism and Protocol

The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol, thiol, or amine.[8] Modern protocols have evolved from harsh, stoichiometric copper conditions to milder, catalytic systems, often accelerated by the use of ligands.[12][13] For the N-arylation of amino acids, the amino acid itself or a related molecule like L-proline can act as a ligand, significantly lowering the required reaction temperature.[7][9]

Mechanistic Rationale

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the amine and aryl halide to the copper center, followed by oxidative addition, and finally, reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. The base is crucial for deprotonating the carboxylic acid and the amine nitrogen during the cycle.

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating stoichiometric controls and clear procedural steps for reproducibility.

Materials & Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| p-Anisidine | 104-94-9 | 123.15 | 10.0 | 1.23 g | Starting amine.[14] |

| 2-Bromo-2-methylpropanoic Acid | 2052-01-9 | 167.00 | 11.0 (1.1 eq) | 1.84 g | Alkylating agent. |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 1.0 (10 mol%) | 190 mg | Catalyst.[7] |

| L-Proline | 147-85-3 | 115.13 | 2.0 (20 mol%) | 230 mg | Ligand/Promoter.[12] |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 25.0 (2.5 eq) | 3.46 g | Base. |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | - | 20 mL | Reaction solvent.[12] |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle with temperature control

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To the 100 mL three-neck flask, add p-anisidine (1.23 g), 2-bromo-2-methylpropanoic acid (1.84 g), copper(I) iodide (190 mg), L-proline (230 mg), and anhydrous potassium carbonate (3.46 g).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add 20 mL of anhydrous DMSO via syringe.

-

Reaction: Begin vigorous stirring and heat the mixture to 90-100 °C using the heating mantle. Maintain this temperature for 24-48 hours.

-

Causality Check: The high-boiling polar aprotic solvent (DMSO) is essential for dissolving the reagents, particularly the potassium salts, and achieving the necessary temperature for the coupling to proceed efficiently.[12] The L-proline ligand chelates the copper, increasing its catalytic activity and allowing the reaction to occur at a significantly lower temperature than traditional Ullmann conditions (which can exceed 200 °C).[8][9][12]

-

-

Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with dilute HCl, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete (as determined by the consumption of p-anisidine), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of water and acidify to pH ~3-4 with 2M HCl.

-

Causality Check: Acidification protonates the product's carboxylate group, making it less water-soluble, and also helps to dissolve any excess base and copper salts.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts with brine (2 x 30 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-Methoxyphenyl)-2-methylalanine as a solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized N-(4-Methoxyphenyl)-2-methylalanine should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-6.7 (m, 4H, Ar-H), ~3.75 (s, 3H, -OCH₃), ~1.5 (s, 6H, -C(CH₃)₂). The NH and COOH protons may be broad or exchange with D₂O.[15][16] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~178 (C=O), ~154 (Ar-C-O), ~140 (Ar-C-N), ~120-114 (Ar-C-H), ~58 (Quaternary α-C), ~55.5 (-OCH₃), ~25 (-CH₃).[15] |

| FT-IR (ATR, cm⁻¹) | ~3350 (N-H stretch), ~3000-2500 (broad, O-H stretch of carboxylic acid), ~2980 (C-H stretch), ~1710 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1240 (C-O stretch). |

| Mass Spectrometry (ESI+) | Calculated for C₁₁H₁₅NO₃: 209.1052. Found: m/z = 210.1125 [M+H]⁺. |

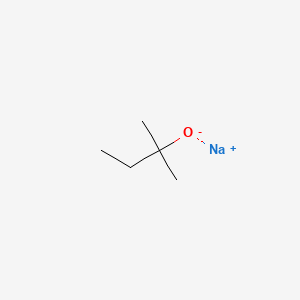

Alternative Route: The Buchwald-Hartwig Amination

As a leading contemporary method for C-N bond formation, the Buchwald-Hartwig amination offers a powerful alternative.[10] This palladium-catalyzed reaction typically proceeds under milder conditions and exhibits remarkable functional group tolerance.[11][17]

General Reaction: p-Anisidine + 2-Bromo-2-methylpropanoic Acid ---(Pd catalyst, Ligand, Base, Solvent)---> Product

-

Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-catalyst like G3-XPhos.

-

Ligand: An electron-rich, sterically hindered phosphine ligand is critical (e.g., XPhos, RuPhos). The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: A non-nucleophilic base is used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[11]

-

Solvent: Aprotic solvents like toluene or dioxane are common.[17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]

Comparison:

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Metal Catalyst | Copper (CuI) | Palladium (Pd(OAc)₂, etc.) |

| Cost | Lower catalyst cost. | Higher catalyst and ligand cost. |

| Reaction Temp. | Generally higher (90-150 °C), even with ligands. | Often milder (Room temp. to 110 °C).[18] |

| Substrate Scope | Good, but can be sensitive to sterics. | Extremely broad, highly tolerant of functional groups. |

| Air/Moisture | Requires inert atmosphere. | Requires inert atmosphere. |

Conclusion

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine from p-anisidine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed and robust protocol for a modified Ullmann-type condensation, which represents a cost-effective and reliable method for researchers. The causality behind each experimental step has been explained to empower scientists to troubleshoot and adapt the procedure. Furthermore, the Buchwald-Hartwig amination has been presented as a powerful, state-of-the-art alternative, offering milder conditions and a broader scope at a higher cost. The choice between these methods will depend on the specific requirements of the research, including scale, budget, and the need for functional group compatibility.

References

- Ma, D., et al. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. [Source information not fully available, but describes amino acid-promoted Ullmann reactions].

- Various Authors. (n.d.). Copper-catalyzed N-(hetero)arylation of amino acids in water. ResearchGate.

- Cristau, H.-J., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.

- Ma, D., et al. (1998). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society.

- Klapars, A., & Buchwald, S. L. (2002).

-

Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link].

- Ma, D., & Cai, Q. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.

- Röttger, S., et al. (2018). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water.

- Monnier, F., & Taillefer, M. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC - NIH.

- Tlili, A., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC - NIH.

- Saeed, A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link].

- BenchChem. (n.d.).

- Troisi, L., et al. (2014). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.

- Ajetunmobi, O. E., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link].

- Legrand, B., et al. (2012). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC - PubMed Central.

- Harryson, A., et al. (2016). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. NIH.

-

LibreTexts. (2022). Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link].

- Ohshima, T., et al. (1996). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. PubMed.

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Retrieved from [Link].

- YouTube. (2021). Amination of Alfa Halo acids # Strecker's synthesis. YouTube.

- BenchChem. (n.d.).

-

OpenStax. (n.d.). Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link].

- ChemicalBook. (n.d.). p-Anisidine synthesis. ChemicalBook.

-

Wikipedia contributors. (n.d.). p-Anisidine. Wikipedia. Retrieved from [Link].

- Al-Omary, F. A. M., et al. (2022). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. PubMed Central.

- Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- ResearchGate. (n.d.). The reductive amination reaction.

- ResearchGate. (n.d.). New Methodology for the Synthesis of α,α-Dialkylamino Acids Using the “Self-Regeneration of Stereocenters” Method.

- Journal of the Korean Chemical Society. (2007). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts.

- BenchChem. (n.d.). Spectroscopic and Structural Elucidation of Boc-L-phenylalanine N-methoxy-N-methylamide: A Technical Guide. Benchchem.

-

PubChem. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. PubChem. Retrieved from [Link].

- Stasyuk, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

- Kashani, S. K., et al. (2021).

- ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- ResearchGate. (n.d.). Tandem reductive amination-deuteration of p-anisidine with benzaldehyde.

- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

- Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC - PubMed Central.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Santa Cruz Biotechnology. (n.d.). N-(2-methoxyphenyl)-2-methylalanine. SCBT.

- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

Sources

- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides [dspace.mit.edu]

- 14. p-Anisidine - Wikipedia [en.wikipedia.org]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)-2-methylalanine, a derivative of the amino acid alanine, represents a significant building block in medicinal chemistry and drug development. Its unique structure, featuring a methoxy-substituted phenyl ring attached to the nitrogen of a methylated alanine core, imparts distinct physicochemical properties that are of considerable interest for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of N-(4-Methoxyphenyl)-2-methylalanine, including its structural features, physicochemical parameters, synthesis, and safety considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities.

Chemical Identity and Structure

N-(4-Methoxyphenyl)-2-methylalanine is characterized by the presence of a p-anisidine moiety linked to an α,α-dimethylated glycine backbone. This structure confers a combination of aromatic and aliphatic properties, influencing its reactivity, solubility, and interaction with biological targets.

-

IUPAC Name: 2-(4-methoxyphenylamino)-2-methylpropanoic acid

-

Synonyms: N-(4-methoxyphenyl)-alpha,alpha-dimethylglycine

-

CAS Number: 88495-55-0

-

Molecular Formula: C₁₁H₁₅NO₃

-

Molecular Weight: 209.24 g/mol

The presence of the methoxy group on the phenyl ring and the gem-dimethyl group at the alpha-carbon are key structural features. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring. The gem-dimethyl group introduces steric hindrance, which can impact the molecule's conformational flexibility and its susceptibility to metabolic degradation.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For N-(4-Methoxyphenyl)-2-methylalanine, these properties provide insight into its potential as a scaffold in drug design.

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to have low solubility in water. Soluble in organic solvents like DMSO and methanol. | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Synthesis and Reactivity

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine can be approached through several synthetic strategies, often involving the coupling of a p-anisidine derivative with a protected form of 2-methylalanine. A plausible and commonly employed method is the Buchwald-Hartwig amination, which is a versatile reaction for the formation of carbon-nitrogen bonds.

This workflow outlines a general approach to the synthesis of N-(4-Methoxyphenyl)-2-methylalanine. The selection of specific reagents, catalysts, and reaction conditions would require experimental optimization.

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-Methoxyphenyl)-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)-2-methylalanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug design. Its unique structural features, combining the rigidity of the α,α-disubstituted amino acid moiety with the electronic properties of the methoxyphenyl group, offer a scaffold for developing novel therapeutics with tailored conformational properties. This guide provides a comprehensive overview of the molecular structure and conformational landscape of N-(4-Methoxyphenyl)-2-methylalanine, integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids represent a critical class of unnatural amino acids that have garnered substantial attention in the development of peptidomimetics and other bioactive molecules. The introduction of an aryl group directly onto the nitrogen atom of an amino acid imparts significant conformational constraints and can modulate the electronic and lipophilic properties of the parent molecule. These modifications are instrumental in designing peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles.

N-(4-Methoxyphenyl)-2-methylalanine, the subject of this guide, incorporates two key structural motifs:

-

The 2-methylalanine (Aib) residue: This α,α-disubstituted amino acid is known to induce helical conformations in peptides due to the steric hindrance imposed by the gem-dimethyl groups.

-

The N-(4-methoxyphenyl) group: The anisole moiety introduces a planar, aromatic system with a specific electronic character due to the electron-donating methoxy group.

The interplay between these two structural features dictates the overall three-dimensional shape and potential biological activity of the molecule. Understanding its conformational preferences is therefore paramount for its rational application in drug discovery.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the fundamental physicochemical properties of N-(4-Methoxyphenyl)-2-methylalanine is essential for its synthesis, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | 2-((4-methoxyphenyl)amino)-2-methylpropanoic acid | N/A |

| Molecular Formula | C₁₁H₁₅NO₃ | N/A |

| Molecular Weight | 209.24 g/mol | N/A |

| CAS Number | Not available | N/A |

Synthesis of N-(4-Methoxyphenyl)-2-methylalanine

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine can be approached through established methodologies for the N-arylation of amino acids. Several strategies have proven effective for creating the crucial C-N bond between an aryl group and an amino acid.

Conceptual Synthetic Pathways

Two primary conceptual routes for the synthesis are outlined below. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Caption: Conceptual synthetic routes to N-(4-Methoxyphenyl)-2-methylalanine.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a plausible synthesis based on the Buchwald-Hartwig amination, a powerful and versatile method for N-arylation.[1]

Reaction: Buchwald-Hartwig cross-coupling of 2-amino-2-methylpropanoic acid with 4-bromoanisole.

Materials:

-

2-Amino-2-methylpropanoic acid (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%)

-

Ligand (e.g., t-BuBrettPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add 2-amino-2-methylpropanoic acid, 4-bromoanisole, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(4-Methoxyphenyl)-2-methylalanine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

-

Bulky Ligand (t-BuBrettPhos): These ligands are crucial for promoting the reductive elimination step in the catalytic cycle, which forms the desired C-N bond.

-

Base: The base is required to deprotonate the amino acid, allowing it to participate in the catalytic cycle.

Conformational Analysis: Unveiling the 3D Structure

The conformation of N-(4-Methoxyphenyl)-2-methylalanine is determined by the rotational freedom around several key single bonds. The primary dihedral angles that define its shape are:

-

τ₁ (C-Cα-N-C_aryl): Rotation around the Cα-N bond.

-

τ₂ (Cα-N-C_aryl-C_ortho): Rotation of the methoxyphenyl ring relative to the N atom.

-

ψ (N-Cα-C'-O): Rotation around the Cα-C' bond.

The interplay of steric and electronic effects will favor certain conformations over others.

Caption: Workflow for the conformational analysis of N-(4-Methoxyphenyl)-2-methylalanine.

Experimental Approaches

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the molecule's conformation in the solid state.

Protocol:

-

Crystallization: Grow single crystals of N-(4-Methoxyphenyl)-2-methylalanine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Insights Gained:

-

Precise bond lengths and angles.

-

The preferred conformation in the crystalline state.

-

Intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing.

For analogous N-aryl amino acid derivatives, X-ray crystallography has been instrumental in revealing their solid-state conformations.[2][3]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic behavior that is often more relevant to biological systems.

Key NMR Experiments:

-

¹H and ¹³C NMR: Provide information about the chemical environment of each atom, which can be influenced by conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for structure determination. For instance, NOEs between the methoxyphenyl protons and the methyl protons of the alanine moiety would define the orientation of the aryl ring.

-

J-Coupling Analysis: The magnitude of scalar couplings between protons can provide information about dihedral angles.

Protocol for NOESY:

-

Sample Preparation: Dissolve a high-purity sample of N-(4-Methoxyphenyl)-2-methylalanine in a suitable deuterated solvent.

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a critical parameter that needs to be optimized.

-

Data Analysis: Integrate the cross-peaks to obtain NOE intensities, which can be translated into distance restraints.

Self-Validating System: The consistency between multiple NOE-derived distance restraints and a single, low-energy conformation provides confidence in the determined structure.

Computational Modeling

Computational methods complement experimental data by providing a detailed energy landscape of the molecule and exploring conformations that may not be observed experimentally.[4]

4.2.1. Molecular Mechanics (MM)

-

Conformational Search: A systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ₁, τ₂, ψ) can identify low-energy conformers.

-

Energy Minimization: Each identified conformer is then subjected to energy minimization to find the nearest local energy minimum.

4.2.2. Quantum Mechanics (QM)

-

Geometry Optimization: The low-energy conformers identified by MM are further optimized at a higher level of theory (e.g., Density Functional Theory - DFT) to obtain more accurate geometries and relative energies.

-

Calculation of Spectroscopic Properties: QM methods can be used to predict NMR chemical shifts and coupling constants, which can then be compared to experimental data for validation.

4.2.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule over time, revealing the transitions between different conformational states. This is particularly useful for understanding the flexibility of the molecule in a solvent environment.

Predicted Conformational Landscape

Based on the structural features of N-(4-Methoxyphenyl)-2-methylalanine, several key conformational preferences can be predicted:

-

Amide Bond Conformation: The Cα-N bond is expected to have significant double-bond character, leading to a planar or near-planar arrangement of the atoms involved.

-

Orientation of the Methoxyphenyl Ring: The orientation of the methoxyphenyl ring will be governed by a balance between steric hindrance with the 2-methyl groups and potential intramolecular interactions. A "folded" conformation, where the aryl ring is in proximity to the amino acid backbone, may be stabilized by van der Waals interactions.

-

Influence of the 2-Methyl Groups: The gem-dimethyl groups will significantly restrict the conformational freedom around the Cα-N and Cα-C' bonds, favoring specific ranges for the τ₁ and ψ dihedral angles.

Conclusion and Future Directions

The molecular structure and conformational preferences of N-(4-Methoxyphenyl)-2-methylalanine are dictated by a delicate interplay of steric and electronic factors. A combined approach utilizing chemical synthesis, experimental techniques like X-ray crystallography and NMR spectroscopy, and computational modeling is essential for a thorough understanding of its three-dimensional structure. This knowledge is critical for the rational design of novel peptidomimetics and therapeutic agents with tailored properties.

Future work should focus on the synthesis and experimental characterization of this molecule to validate the theoretical predictions presented in this guide. Furthermore, incorporating this non-canonical amino acid into peptide sequences will provide valuable insights into its influence on secondary and tertiary structure, paving the way for its application in the development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. Retrieved from [Link]

- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Asian Journal of Chemistry, 23(12), 5421.

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

- Easton, C. J., et al. (1999). The Synthesis and X-Ray Crystal Structure of Phenylalanine-Based N-Benzyloxysuccinimides. Australian Journal of Chemistry, 52(10), 977-982.

-

MDPI. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Eindhoven University of Technology Research Portal. (n.d.). New developments in the synthesis of natural and unnatural amino acids. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Discovery and development of integrase inhibitors. Retrieved from [Link]

-

BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Retrieved from [Link]

-

Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubMed Central. (n.d.). Alternate conformations found in protein structures implies biological functions: A case study using cyclophilin A. Retrieved from [Link]

-

DSpace@MIT. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

-

PubMed Central. (n.d.). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Retrieved from [Link]

Sources

Spectroscopic data for N-(4-Methoxyphenyl)-2-methylalanine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Methoxyphenyl)-2-methylalanine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the N-aryl amino acid derivative, N-(4-Methoxyphenyl)-2-methylalanine. While experimental spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying causality for experimental choices and detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Our approach ensures a self-validating system of characterization, grounded in authoritative references, to confidently identify and characterize this and similar molecules.

Introduction: The Scientific Rationale

N-(4-Methoxyphenyl)-2-methylalanine is a non-proteinogenic amino acid derivative. The incorporation of a 4-methoxyphenyl group onto the nitrogen of 2-methylalanine (a gem-dimethyl substituted amino acid) introduces significant changes in its chemical properties, including lipophilicity, steric bulk, and electronic environment. These modifications are of interest in medicinal chemistry for developing peptide-based therapeutics with enhanced stability against enzymatic degradation and improved membrane permeability[1].

Accurate and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical development. The synergistic application of NMR, IR, and MS provides a complete picture of the molecule.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity and the electronic environment of each nucleus.

-

IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides vital information on fragmentation patterns, further confirming the structure.

This guide will deconstruct the expected spectroscopic signature of N-(4-Methoxyphenyl)-2-methylalanine, providing a predictive blueprint for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. For N-(4-Methoxyphenyl)-2-methylalanine, we anticipate distinct signals corresponding to each unique proton and carbon environment. The analysis is typically conducted in a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is defined by chemical shift (δ), integration, and multiplicity (splitting pattern).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Singlet | ~ 1.55 | Singlet (s) | 6H | C(CH₃)₂ : The two methyl groups on the α-carbon are chemically equivalent and have no adjacent protons, resulting in a single, unsplit signal. Its upfield shift is characteristic of aliphatic protons. |

| Singlet | ~ 3.77 | Singlet (s) | 3H | -OCH₃ : The methoxy protons are equivalent and show no coupling, appearing as a sharp singlet. Its position is typical for a methyl group attached to an oxygen atom on an aromatic ring.[2] |

| Broad Singlet | Variable | Broad (br s) | 1H | -NH- : The amine proton signal is often broad due to quadrupole broadening and potential exchange with trace water. Its chemical shift is highly dependent on solvent and concentration. |

| Multiplet (AA'BB') | ~ 6.70 - 6.85 | "Doublet" (d) | 4H | Aromatic CH : The para-substituted methoxyphenyl ring creates a symmetrical AA'BB' system. The two protons ortho to the -NH group and the two protons ortho to the -OCH₃ group will appear as two distinct "doublets" due to strong ortho coupling.[2][3] |

| Broad Singlet | Variable | Broad (br s) | 1H | -COOH : The carboxylic acid proton is highly exchangeable and acidic, typically appearing as a very broad singlet far downfield. It may not be observed without specific experimental conditions. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

In ¹³C NMR, the number of signals corresponds to the number of unique carbon environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| Aliphatic | ~ 25 | C(CH₃)₂ : The two equivalent methyl carbons appear upfield in the aliphatic region. |

| Aliphatic | ~ 55.5 | -OCH₃ : The methoxy carbon signal is highly characteristic and found in this region.[2] |

| Quaternary | ~ 57 | α-Carbon : The quaternary α-carbon to which the gem-dimethyl groups are attached. |

| Aromatic | ~ 114 - 115 | Ar-C (ortho to -OCH₃) : These two equivalent carbons are shielded by the electron-donating methoxy group. |

| Aromatic | ~ 118 - 120 | Ar-C (ortho to -NH) : These two equivalent carbons are also shielded, but to a slightly different extent than those ortho to the methoxy group. |

| Aromatic (Quaternary) | ~ 141 | Ar-C (ipso to -NH) : The carbon atom of the benzene ring directly attached to the nitrogen. |

| Aromatic (Quaternary) | ~ 152 | Ar-C (ipso to -OCH₃) : The carbon atom of the benzene ring directly attached to the methoxy group. |

| Carbonyl | ~ 175 - 178 | -COOH : The carboxylic acid carbon appears significantly downfield, typical for carbonyl groups. |

Experimental Protocol: NMR Acquisition

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a higher number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type & Rationale |

| 3350 - 3310 | Medium | N-H Stretch : Characteristic of a secondary amine. |

| 3300 - 2500 | Broad | O-H Stretch : The carboxylic acid O-H stretch is very broad and often overlaps with C-H stretches. |

| 3050 - 3010 | Medium-Weak | Aromatic C-H Stretch : Absorption just above 3000 cm⁻¹ is a hallmark of C-H bonds on an sp²-hybridized carbon.[4] |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch : Absorptions from the methyl groups, appearing just below 3000 cm⁻¹. |

| ~ 1710 | Strong | C=O Stretch : A strong, sharp peak characteristic of a carboxylic acid carbonyl group. |

| 1610, 1510, 1460 | Medium-Strong | C=C Aromatic Ring Stretches : A series of absorptions typical for the benzene ring. The peak around 1510 cm⁻¹ is particularly strong in para-substituted rings.[5] |

| ~ 1245 | Strong | Asymmetric C-O-C Stretch : A very strong absorption characteristic of an aryl-alkyl ether, specifically the Ar-O-CH₃ bond. |

| ~ 830 | Strong | C-H Out-of-Plane Bend : This strong band in the 860-790 cm⁻¹ range is highly diagnostic for para-substitution on a benzene ring.[5][6] |

Experimental Protocol: FT-IR Acquisition

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, typically generating a protonated molecular ion [M+H]⁺.

Predicted Mass & Fragmentation

-

Molecular Formula: C₁₁H₁₅NO₃

-

Exact Mass: 209.1052 g/mol

-

Predicted [M+H]⁺ (High Resolution): 210.1125

Tandem MS (MS/MS) on the precursor ion at m/z 210.11 would likely reveal key fragments:

| Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss | Fragment Identity & Rationale |

| 210.11 | 164.10 | 46.01 (HCOOH) | [M+H - HCOOH]⁺ : The most common fragmentation pathway for protonated amino acids is the loss of formic acid (or sequential loss of H₂O and CO).[7][8] This results in an iminium ion. |

| 210.11 | 122.07 | 88.04 | [4-methoxyanilinium ion] : Cleavage of the Cα-N bond can lead to the formation of the stable protonated 4-methoxyaniline fragment. |

| 164.10 | 149.08 | 15.02 (CH₃) | [Fragment - CH₃] : Loss of a methyl radical from the iminium ion is a plausible secondary fragmentation step. |

Experimental Protocol: LC-MS (ESI) Acquisition

Step-by-Step Methodology

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

-

Chromatography (Optional but Recommended):

-

Inject the sample onto a C18 reverse-phase column.

-

Run a simple gradient (e.g., 10% to 95% acetonitrile in water over 5 minutes) to separate the analyte from any impurities.

-

-

MS Acquisition (Full Scan):

-

Operate the ESI source in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the expected [M+H]⁺ ion.

-

-

MS/MS Acquisition (Fragmentation Scan):

-

Set the instrument to perform data-dependent acquisition.

-

Define an inclusion list with the m/z of the precursor ion (210.11).

-

When the precursor is detected, the instrument will automatically isolate it and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., nitrogen or argon) to generate the fragment spectrum. Varying the collision energy can help optimize the fragmentation pattern.[9]

-

Integrated Analysis & Visualization

No single technique provides the complete picture. The power of this multi-faceted approach lies in the convergence of data, where each result validates the others.

The Logic of Structural Confirmation

The diagram below illustrates how the data from each spectroscopic method are integrated to provide an unambiguous structural confirmation of N-(4-Methoxyphenyl)-2-methylalanine.

Caption: Integrated workflow for structural elucidation.

Standard Analytical Workflow

The following diagram outlines a typical laboratory workflow from sample receipt to final data analysis.

Caption: Standard laboratory workflow for spectroscopic analysis.

Conclusion

The structural characterization of novel or sparsely documented compounds like N-(4-Methoxyphenyl)-2-methylalanine demands a rigorous and logical application of modern analytical techniques. This guide provides the predictive spectroscopic data, validated protocols, and expert rationale necessary to undertake this analysis with confidence. By integrating the specific insights from NMR, IR, and MS, researchers can achieve an unambiguous confirmation of the molecular structure, a critical step in any drug discovery or chemical development pipeline.

References

-

Akinyele, P. A., et al. (2021). Molecular Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(4), M1274. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chen, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Available at: [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

-

PubChem. N-[(4-methoxyphenyl)methyl]-4-methylaniline. National Center for Biotechnology Information. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methoxyphenyl_methyl-4-methylaniline]([Link]

-

Supplementary Information for related N-(benzyl)-4-methoxyaniline compounds. (Data derived from various sources, representative link). Available at: [Link]

-

Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

-

NIST WebBook. 2-Methoxy-4-(o-methoxyphenylazo)aniline. National Institute of Standards and Technology. Available at: [Link]

-

Wang, X., et al. (2013). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Young, P. H. (1956). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Ghouse, H., et al. (2012). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

-

Borges, C. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Harianie, L., et al. (2019). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

van der Burg, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

-

Zhang, M. R., et al. (2019). Synthesis and evaluation of 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide for PET imaging. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

White, C. J., & Yudin, A. K. (2011). Synthesis of N-Alkyl Amino Acids. In Peptide and Protein Design for Biopharmaceutical Applications. Available at: [Link]

-

Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

-

MDTopology. 2-(4-Methylphenyl)ethanamine. Available at: [Link]

-

Arts, E., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports. Available at: [Link]

-

Yuan, B. F., et al. (2017). Determination of formylated DNA and RNA by chemical labeling combined with mass spectrometry analysis. Analytica Chimica Acta. Available at: [Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)-2-methylalanine

Introduction: Understanding the Significance of Solubility for N-(4-Methoxyphenyl)-2-methylalanine

N-(4-Methoxyphenyl)-2-methylalanine is a non-proteinogenic amino acid characterized by an N-aryl substitution and a gem-dimethyl group at the alpha-carbon. These structural features confer unique steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science. The methoxy-substituted phenyl ring introduces a degree of hydrophobicity, while the amino acid moiety provides a polar, ionizable center. This amphiphilic nature dictates its solubility, a critical parameter that influences its utility in various applications, from drug formulation to reaction kinetics in synthetic chemistry. An accurate understanding of its solubility in a range of solvents is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating stable and bioavailable products.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(4-Methoxyphenyl)-2-methylalanine. We will explore the physicochemical principles governing its solubility and present a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of N-(4-Methoxyphenyl)-2-methylalanine is governed by the interplay of its functional groups and the properties of the solvent. Due to its zwitterionic nature, amino acids are generally soluble in polar solvents like water and less soluble in nonpolar organic solvents.[1][2] The presence of the hydrophobic methoxyphenyl group is expected to decrease its aqueous solubility compared to simpler amino acids like alanine.

The solubility of this compound will be significantly influenced by:

-

Solvent Polarity: Following the "like dissolves like" principle, polar solvents are expected to be more effective at solvating the polar amino acid portion, while non-polar solvents may better accommodate the aromatic ring.

-

pH: The ionization state of the carboxylic acid and the amino group is pH-dependent. At its isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where its solubility in aqueous media is typically at a minimum.[3][4] At pH values below the pI, the amino group will be protonated (cationic form), and at pH values above the pI, the carboxylic acid group will be deprotonated (anionic form). These charged species are generally more soluble in polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary significantly depending on the solute-solvent system.

-

Intermolecular Forces: Hydrogen bonding between the amino acid moiety and protic solvents, as well as potential π-π stacking interactions involving the aromatic ring, will play a crucial role in the dissolution process.[5]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in various solvents.

Materials and Equipment

-

N-(4-Methoxyphenyl)-2-methylalanine (high purity)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), toluene)

-

pH meter and buffers

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Methoxyphenyl)-2-methylalanine: Discovery and History

A comprehensive search of the scientific and patent literature has revealed no specific information regarding the discovery, history, or detailed technical data for the compound N-(4-Methoxyphenyl)-2-methylalanine. This suggests that the compound may not be well-documented in the public domain, could be a novel substance not yet described in published research, or may be known under a different chemical name or identifier.

While a direct guide on N-(4-Methoxyphenyl)-2-methylalanine cannot be constructed due to the absence of specific data, this document will provide a comprehensive overview of the synthesis of structurally related compounds, specifically N-aryl-α,α-dialkyl amino acids. This will offer researchers and drug development professionals a foundational understanding of the probable synthetic routes and key considerations for compounds of this class. The methodologies described are based on established and well-documented chemical principles.

Part 1: Synthetic Strategies for N-Aryl-α,α-dialkyl Amino Acids

The synthesis of N-aryl amino acids is a significant area of research due to their presence in numerous biologically active molecules.[1][2] The introduction of an aryl group on the nitrogen atom and alkyl groups at the α-carbon can significantly influence the compound's pharmacological properties.[3][4] Several general methods for the N-arylation of amino acids have been developed, which could be adapted for the synthesis of the target compound.

Palladium-Catalyzed N-Arylation

A prevalent method for forming the N-aryl bond is through palladium-catalyzed cross-coupling reactions.[5] This approach typically involves the reaction of an amino acid ester with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Conceptual Palladium-Catalyzed N-Arylation

-

Reactant Preparation: 2-methylalanine is first protected as its methyl or ethyl ester to prevent side reactions with the carboxylic acid group. 4-bromoanisole or 4-iodoanisole would serve as the arylating agent.

-

Catalyst System: A common catalyst system involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, like t-BuBrettPhos.[1]

-

Reaction Conditions: The amino acid ester and the aryl halide are dissolved in an appropriate solvent, such as toluene or dioxane. A base, typically a hindered alkoxide like sodium tert-butoxide, is added to facilitate the reaction. The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

-

Deprotection: The final step involves the hydrolysis of the ester group, typically using aqueous lithium hydroxide or sodium hydroxide, to yield the free carboxylic acid, N-(4-Methoxyphenyl)-2-methylalanine.

Logical Relationship Diagram: Palladium-Catalyzed N-Arylation

Caption: Workflow for the synthesis of N-(4-Methoxyphenyl)-2-methylalanine via palladium-catalyzed N-arylation.

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, often utilizing a copper catalyst. This approach can be a viable alternative to palladium-catalyzed methods, particularly for certain substrates.

Experimental Protocol: Conceptual Ullmann-Type Coupling

-

Reactants: Similar to the palladium-catalyzed route, an ester of 2-methylalanine and an aryl halide like 4-iodoanisole are used.

-

Catalyst and Conditions: A copper(I) salt, such as copper(I) iodide (CuI), is typically employed as the catalyst. The reaction is often carried out in the presence of a ligand, such as L-proline or a diamine, and a base like potassium carbonate. A high-boiling polar solvent, for instance, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is generally required, and the reaction is conducted at elevated temperatures.

-

Work-up and Purification: The work-up procedure is similar to that of the palladium-catalyzed reaction, involving extraction and chromatographic purification.

-

Deprotection: The ester is hydrolyzed to the carboxylic acid in the final step.

Data Summary Table: Comparison of Synthetic Routes

| Feature | Palladium-Catalyzed Arylation | Ullmann-Type Coupling |

| Catalyst | Palladium | Copper |

| Arylating Agent | Aryl bromides, iodides, triflates | Aryl iodides, bromides |

| Reaction Temperature | Generally milder | Often requires higher temperatures |

| Substrate Scope | Broad | Can be more limited |

| Catalyst Cost | Higher | Lower |

Part 2: Potential Applications and Future Directions

While no specific applications for N-(4-Methoxyphenyl)-2-methylalanine have been reported, the structural class of N-aryl amino acids has garnered significant interest in medicinal chemistry.[2] The incorporation of an N-aryl group can enhance a molecule's metabolic stability and cell permeability.[6] The α,α-disubstitution pattern, as seen with the two methyl groups in the target compound, introduces conformational constraints that can be beneficial for designing peptides with specific secondary structures.[3]

Future research on N-(4-Methoxyphenyl)-2-methylalanine would logically begin with its successful synthesis and full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following this, screening for biological activity in areas where related N-aryl amino acids have shown promise, such as oncology,[7] infectious diseases,[8] and as enzyme inhibitors, would be a rational next step.

Signaling Pathway Diagram: Hypothetical Mechanism of Action

Given the lack of data, any proposed signaling pathway would be purely speculative. However, as N-aryl amino acids can act as mimics of natural amino acids, a hypothetical mechanism could involve the inhibition of a key enzyme through competitive binding.

Caption: A hypothetical competitive inhibition of a target enzyme by N-(4-Methoxyphenyl)-2-methylalanine.

References

A comprehensive list of references for the general synthetic methods described can be found in the cited scientific literature. Due to the lack of specific information on "N-(4-Methoxyphenyl)-2-methylalanine," no direct references for this compound can be provided. The following references pertain to the synthesis and properties of the broader class of N-aryl amino acids.

-

McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland. Retrieved from [Link][9]

-

McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry, 23(12), 5367-5372. Retrieved from [Link]

-

Al-Rawi, J., & McKerrow, J. D. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of N‐aryl amino acid derivatives. ResearchGate. Retrieved from [Link][10]

-

(n.d.). Synthesis and Application of N-Aryl Peptides. ProQuest. Retrieved from [Link][5]

-

Zise, V. J., & Toste, F. D. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4096-4099. Retrieved from [Link][1]

-

Zise, V. J., & Toste, F. D. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4096-4099. Retrieved from [Link][2]

-

Sha, C. K., & Johnson, C. R. (2020). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 22(15), 5995-5999. Retrieved from [Link][3]

-

Alcaide, B., Almendros, P., & Cuesta, J. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(15), 3938-3941. Retrieved from [Link][4]

- Chemerda, J. M., & Sletzinger, M. (1970). U.S. Patent No. 3,492,347. Washington, DC: U.S. Patent and Trademark Office.

-

(2015). U.S. Patent No. 9,216,968. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]

-

Himmelsbach, F., et al. (2006). U.S. Patent No. 7,119,093. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [7]

- (2014). Patent No. WO2014030106A2. World Intellectual Property Organization.

- (1998). U.S. Patent No. 5,840,981. Washington, DC: U.S. Patent and Trademark Office.

-

(n.d.). Alanine, N-(2-benzoyl-4-methoxyphenyl)-. LookChem. Retrieved from [Link]

-

(n.d.). 2-Methoxy-L-Phenylalanine. PubChem. Retrieved from [Link]

-

(n.d.). N-(4-Methoxyphenyl)-L-alanine ethyl ester. J-GLOBAL. Retrieved from [Link]

-

(n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link][6]

-

Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

-

(n.d.). 3,4,5-Trimethoxyphenyl-alanine. PubChem. Retrieved from [Link]

-

(n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. National Institutes of Health. Retrieved from [Link][8]

-

(n.d.). Methyl N-(2-(hydroxymethyl)-6-methylphenyl)-N-(methoxyacetyl)-L-alanine. PubChem. Retrieved from [Link]

-

(n.d.). N-(4-Methoxybenzoyl)alanine. PubChem. Retrieved from [Link]

Sources

- 1. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of N-Aryl Peptides - ProQuest [proquest.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

- 8. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [research.usc.edu.au]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Potential Biological Activity of N-(4-Methoxyphenyl)-2-methylalanine

Abstract: N-(4-Methoxyphenyl)-2-methylalanine is a novel chemical entity whose biological potential has not yet been explored. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate its bioactivity. By dissecting its core chemical moieties—the N-(4-methoxyphenyl) group and the 2-methylalanine (Aib) backbone—we establish a rationale for hypothesizing its potential as an anticancer agent. This document outlines a multi-phased experimental strategy, progressing from initial cytotoxicity screening to in-depth mechanistic studies, including detailed, self-validating protocols for key cellular and biochemical assays. The overarching goal is to furnish a logical, efficient, and robust roadmap for elucidating the therapeutic promise of this and other novel chemical entities.

Introduction: Structural Rationale and Primary Hypothesis

The journey of drug discovery often begins with a rational assessment of a molecule's structure.[1] N-(4-Methoxyphenyl)-2-methylalanine presents an intriguing combination of two scaffolds with established precedents in medicinal chemistry.

-

The N-(4-Methoxyphenyl) Moiety: The methoxyphenyl group is a common feature in a multitude of pharmacologically active compounds. Its presence has been linked to diverse activities, including antioxidant, antimicrobial, and anticancer effects.[2][3] For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines.[2] This suggests that the methoxyphenyl group can serve as a key pharmacophore for interacting with biological targets.

-

The 2-Methylalanine (Aib) Moiety: Also known as α-aminoisobutyric acid, Aib is a non-proteinogenic amino acid.[4] Its gem-dimethyl group sterically constrains the peptide backbone, making it a strong inducer of helical conformations.[4] This structural rigidity can enhance metabolic stability and improve binding affinity to target proteins. Aib is found in some fungal antibiotics and its incorporation into peptides is a known strategy to increase potency and resistance to proteolytic degradation.[4][5][6]

Primary Hypothesis: Based on the convergence of these structural features, we hypothesize that N-(4-Methoxyphenyl)-2-methylalanine possesses anticancer activity. The methoxyphenyl group may facilitate binding to a key oncogenic target, while the Aib scaffold could confer favorable pharmacological properties such as enhanced stability and target engagement. A plausible mechanism of action could involve the inhibition of a protein kinase, a class of enzymes frequently dysregulated in cancer and often targeted by molecules containing N-aryl amino acid structures.[7]

Phase 1: Foundational In Vitro Screening

The initial phase of investigation is designed to rapidly assess the compound's general cytotoxicity and establish a baseline for further, more targeted assays. This follows a standard drug discovery workflow, where broad screening precedes deep mechanistic studies.

Experimental Workflow: Initial Viability and Cytotoxicity Assessment

The objective is to determine the concentration range over which the compound affects cell health. We will employ two complementary assays: one measuring metabolic activity (MTT) and another measuring membrane integrity (LDH release).[8] This dual-assay approach provides a more complete picture of the compound's effect, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) mechanisms.

Caption: Phase 1 workflow for initial compound screening.

Protocol: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals, as an indicator of metabolically active cells.[8]

Materials:

-

Cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

N-(4-Methoxyphenyl)-2-methylalanine (test compound), dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates, spectrophotometer

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Remove the old media and add 100 µL of media containing the compound or vehicle control (DMSO) to the respective wells. Include "cells only" and "media only" blanks.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

-